

# 5-Acetyl-2-nitrobenzonitrile chemical properties and structure

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## Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

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An In-depth Technical Guide to **5-Acetyl-2-nitrobenzonitrile**: Structure, Properties, and Synthetic Utility

## Executive Summary

**5-Acetyl-2-nitrobenzonitrile** is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique molecular architecture, featuring a nitrile, a nitro group, and an acetyl moiety, positions it as a versatile intermediate for the synthesis of complex heterocyclic systems and as a scaffold for novel therapeutic agents. The electron-withdrawing nature of its substituents modulates the reactivity of the benzene ring, while each functional group offers a distinct handle for synthetic transformations. This guide provides a comprehensive overview of the chemical properties, structural features, and potential applications of **5-Acetyl-2-nitrobenzonitrile**, with a focus on its utility for researchers in synthetic chemistry and drug development.

## Molecular Structure and Physicochemical Properties

**5-Acetyl-2-nitrobenzonitrile** is structurally defined by a benzene ring substituted at positions 1, 2, and 5 with a cyano ( $-C\equiv N$ ), a nitro ( $-NO_2$ ), and an acetyl ( $-COCH_3$ ) group, respectively. The interplay of these electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.

The IUPAC name for this compound is **5-acetyl-2-nitrobenzonitrile**. Its structure can be visualized as follows:

Caption: Chemical Structure of **5-Acetyl-2-nitrobenzonitrile**.

## Physicochemical Data Summary

The core properties of **5-Acetyl-2-nitrobenzonitrile** are summarized in the table below. This data is essential for planning reactions, determining appropriate solvents, and ensuring proper handling.

Property	Value	Source
CAS Number	223726-10-1	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	190.16 g/mol	[1]
InChI Key	SRKUTGLZOMIYJD-UHFFFAOYSA-N	[1]
Purity	Typically >95.0%	[1]

## Predicted Spectroscopic Profile

While specific experimental spectra for **5-Acetyl-2-nitrobenzonitrile** are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups. Such analysis is fundamental for reaction monitoring and structural confirmation.

### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The spectrum of **5-Acetyl-2-nitrobenzonitrile** is expected to exhibit strong, characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
~2230	Strong, Sharp	C≡N Stretch	The nitrile group consistently shows a distinct peak in this region.[3]
~1700	Strong	C=O Stretch (Ketone)	The acetyl group's carbonyl is expected here, typical for aromatic ketones.[4]
~1530 & ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch	Aromatic nitro groups display two characteristic strong bands.[3]
~3100-3000	Medium	Aromatic C-H Stretch	Typical for C-H bonds on a benzene ring.[4]
~1600, ~1475	Medium-Weak	Aromatic C=C Stretch	Skeletal vibrations of the benzene ring.[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR:** The proton NMR spectrum would reveal the environment of the aromatic and methyl protons. The three aromatic protons would appear as distinct multiplets in the downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing groups. The acetyl group's three protons would present as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).
- <sup>13</sup>C NMR:** The carbon spectrum would show nine distinct signals. The nitrile carbon would be found around δ 115-120 ppm, while the carbonyl carbon of the acetyl group would be significantly downfield, around δ 195-200 ppm. The six aromatic carbons would have chemical shifts between δ 120-150 ppm, with their exact positions influenced by the attached substituents.

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would be expected to show a prominent molecular ion  $[M]^+$  peak at an  $m/z$  of approximately 190. Subsequent fragmentation would likely involve the loss of the acetyl group (-43 Da) and the nitro group (-46 Da), leading to significant fragment ions.

## Experimental Protocol: Spectroscopic Characterization

This section outlines a standardized workflow for acquiring the spectroscopic data needed to confirm the identity and purity of a synthesized batch of **5-Acetyl-2-nitrobenzonitrile**.

### Objective

To obtain high-resolution  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data for structural verification.

### Materials

- **5-Acetyl-2-nitrobenzonitrile** sample (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- 5 mm NMR tubes
- Potassium bromide (KBr) for IR pellet
- Methanol or Acetonitrile (HPLC grade) for MS

## Step-by-Step Methodology

- NMR Sample Preparation:
  - Accurately weigh 5-10 mg of the compound.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial before transferring to a 5 mm NMR tube.[\[4\]](#)

- Causality: The choice of solvent is critical; it must dissolve the compound without having interfering signals in the regions of interest.  $\text{CDCl}_3$  is a common first choice for many organic molecules.
- NMR Data Acquisition:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A greater number of scans will be necessary compared to the  $^1\text{H}$  spectrum due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[4\]](#)
- IR Spectrum Acquisition (FT-IR):
  - Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
  - Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
  - Scan the sample from 4000 to 400  $\text{cm}^{-1}$  and identify the key functional group frequencies.
- Mass Spectrometry Acquisition:
  - Prepare a dilute solution of the sample in a suitable solvent like methanol.[\[5\]](#)[\[6\]](#)
  - Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization for a softer method or Electron Ionization for fragmentation patterns).
  - Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **5-Acetyl-2-nitrobenzonitrile** stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

- **Reduction of the Nitro Group:** The nitro group is readily reduced to an amine under various conditions (e.g.,  $H_2$ , Pd/C;  $SnCl_2$ , HCl). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline (5-acetyl-2-aminobenzonitrile) is a precursor for a vast array of heterocycles, amides, and ureas.[7][8] The amino group can act as a key hydrogen bond donor, crucial for binding to biological targets like kinases.[7]



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Caption: Reduction of the nitro group to form a versatile amine intermediate.

- **Reactivity of the Acetyl Group:** The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are weakly acidic. It can undergo reactions such as reduction to a secondary alcohol, conversion to an oxime, or serve as a site for alpha-halogenation (e.g., to form 5-(2-bromoacetyl)-2-nitrobenzonitrile), introducing another reactive site for nucleophilic substitution.[9]
- **The Nitrile Group as a Pharmacophore:** The nitrile group is a stable and versatile functional group in drug design.[10] It is relatively robust metabolically and can act as a bioisostere for other groups or as a hydrogen bond acceptor.[7] Its presence is common in many approved pharmaceuticals, including kinase inhibitors.[10][11]

## Applications in Drug Discovery

While specific biological activities of **5-Acetyl-2-nitrobenzonitrile** are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds.

- **Scaffold for Kinase Inhibitors:** The aminobenzonitrile core, derived from the reduction of the nitro group, is a common feature in kinase inhibitors designed to treat cancers.[7][11] The amino group often forms critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.
- **Intermediate for Heterocyclic Synthesis:** The functional group handles allow for cyclization reactions to build more complex ring systems, which are central to many areas of drug

discovery.

- Building Block for Novel Compounds: As a commercially available starting material, it provides a reliable and efficient entry point for synthetic campaigns aimed at creating libraries of novel compounds for biological screening.[1]

## Safety, Handling, and Storage

Proper handling of **5-Acetyl-2-nitrobenzonitrile** is crucial due to its potential hazards.

- Handling: Use only under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.
- Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]
- First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a physician or poison control center immediately.[12]

## Conclusion

**5-Acetyl-2-nitrobenzonitrile** is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its value lies in the selective reactivity of its nitrile, nitro, and acetyl groups, which allows for stepwise chemical modifications to build complex molecular architectures. The predicted spectroscopic data and established reactivity patterns provide a solid foundation for its use in research and development, particularly in the search for new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

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